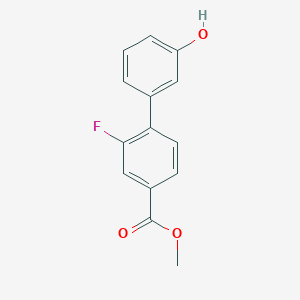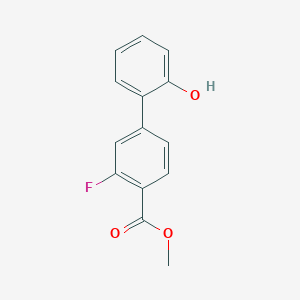
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95%
Vue d'ensemble
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-F5MCPP) is an organic compound widely used in scientific research. It is a derivative of phenol and is typically used as an intermediate in organic synthesis. 2-F5MCPP has a wide range of applications in research, including as a reagent in the synthesis of organic compounds and as a starting material in organic synthesis. It is also used in biological studies as a fluorescent probe or as a substrate in enzymatic reactions.
Mécanisme D'action
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a unique mechanism of action. It is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also acts as a catalyst in organic reactions, as it can activate electrophilic reagents and facilitate the formation of covalent bonds. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can act as a ligand in coordination chemistry, binding to transition metals and forming complexes.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can also modulate the activity of enzymes and other proteins, affecting the metabolism of drugs and other xenobiotics. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can interact with cell membranes and other cellular components, affecting the function of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a low melting point and a low volatility, making it easy to handle and store. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also soluble in a variety of solvents, making it easy to use in reactions. However, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also has some limitations. For example, it can be toxic and can cause skin irritation, so it should be handled with care. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can decompose in the presence of light or heat, so it should be stored in a dark, cool place.
Orientations Futures
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential future applications. It can be used as a starting material in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs. It can also be used as a fluorescent probe in biological studies, allowing researchers to monitor the activity of enzymes and other proteins. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a ligand in coordination chemistry, allowing researchers to study the structure of transition metal complexes. Finally, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, facilitating the formation of covalent bonds.
Applications De Recherche Scientifique
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organic compounds, as a starting material in organic synthesis, and as a fluorescent probe in biological studies. It can also be used as a substrate in enzymatic reactions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also used in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs.
Propriétés
IUPAC Name |
methyl 4-fluoro-3-(2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)9-6-7-12(15)11(8-9)10-4-2-3-5-13(10)16/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSZQNJDQLYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683580 | |
| Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764703-61-9 | |
| Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)

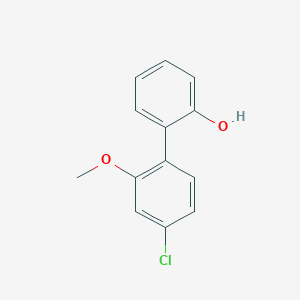
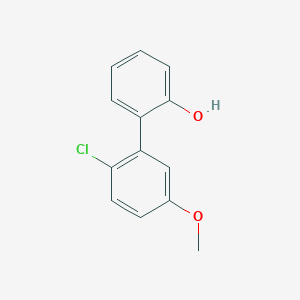
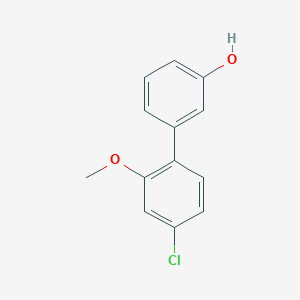





![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)

